Pyrene-PI

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

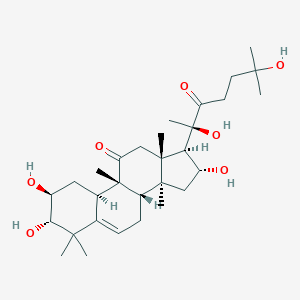

Pyrene-PI is a fluorescent probe that is used in scientific research to study the interaction between proteins and nucleic acids. It is a derivative of pyrene, which is a polycyclic aromatic hydrocarbon that is commonly used as a model compound for studying the properties of larger aromatic molecules. Pyrene-PI has become an essential tool in the field of biochemistry, as it allows researchers to visualize the binding of proteins to DNA and RNA in real-time.

Wirkmechanismus

Pyrene-PI works by intercalating between the base pairs of DNA and RNA. This intercalation causes a shift in the fluorescence of the probe, which can be detected using a fluorescent microscope. When a protein binds to the DNA or RNA, it causes a change in the fluorescence of Pyrene-PI, allowing researchers to visualize the binding event.

Biochemische Und Physiologische Effekte

Pyrene-PI is a non-toxic compound that does not have any known biochemical or physiological effects. It is used in very small quantities in scientific research, and its use is strictly regulated to ensure that it does not pose any risk to human health or the environment.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of Pyrene-PI is its ability to visualize protein-DNA and protein-RNA interactions in real-time. This allows researchers to study the kinetics and thermodynamics of these interactions, which can provide valuable insights into the mechanisms of gene regulation and other biological processes.

One limitation of Pyrene-PI is that it requires a fluorescent microscope to visualize the binding events. This can be a costly and time-consuming process, and it may not be feasible for all research labs to have access to this equipment. Additionally, Pyrene-PI is not suitable for studying interactions between proteins and other biomolecules, such as lipids or carbohydrates.

Zukünftige Richtungen

There are many potential future directions for the use of Pyrene-PI in scientific research. One area of interest is the study of epigenetic modifications, which are changes to DNA that do not involve changes to the underlying sequence. Pyrene-PI could be used to study the binding of proteins to these modified regions of DNA, which could provide insights into the mechanisms of epigenetic regulation.

Another potential application of Pyrene-PI is in the study of RNA-binding proteins, which are proteins that bind to RNA and regulate its function. Pyrene-PI could be used to visualize the binding of these proteins to RNA in real-time, which could provide insights into the mechanisms of RNA regulation and the development of RNA-based therapies.

Conclusion

Pyrene-PI is a valuable tool in the field of biochemistry that allows researchers to study the interaction between proteins and nucleic acids in real-time. Its simple synthesis method, non-toxic nature, and ability to visualize binding events make it an essential tool for studying gene regulation and other biological processes. While there are limitations to its use, there are many potential future directions for the application of Pyrene-PI in scientific research.

Synthesemethoden

The synthesis of Pyrene-PI involves the reaction of pyrene with p-iodoaniline in the presence of a palladium catalyst. The resulting compound is then reacted with 2-bromoethanol to form Pyrene-PI. The synthesis method is relatively simple and can be performed in a laboratory setting with standard equipment and reagents.

Wissenschaftliche Forschungsanwendungen

Pyrene-PI is commonly used in scientific research to study the interaction between proteins and nucleic acids. It is particularly useful in the study of transcription factors, which are proteins that bind to DNA and regulate gene expression. By labeling these proteins with Pyrene-PI, researchers can visualize their binding to DNA in real-time, allowing them to study the kinetics and thermodynamics of the interaction.

Eigenschaften

CAS-Nummer |

139143-25-2 |

|---|---|

Produktname |

Pyrene-PI |

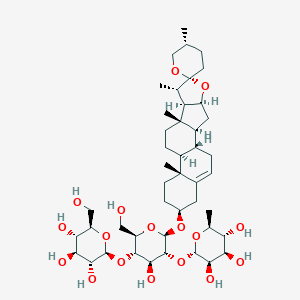

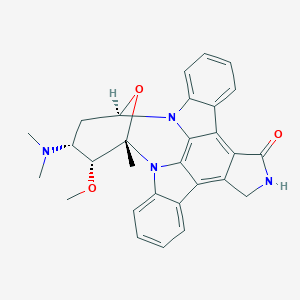

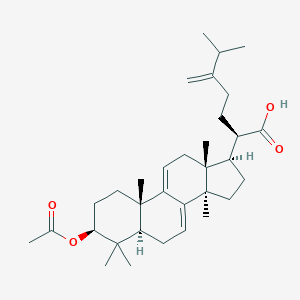

Molekularformel |

C26H29O9P |

Molekulargewicht |

516.5 g/mol |

IUPAC-Name |

[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl] 4-pyren-1-ylbutyl hydrogen phosphate |

InChI |

InChI=1S/C26H29O9P/c27-21-22(28)24(30)26(25(31)23(21)29)35-36(32,33)34-13-2-1-4-14-7-8-17-10-9-15-5-3-6-16-11-12-18(14)20(17)19(15)16/h3,5-12,21-31H,1-2,4,13H2,(H,32,33)/t21?,22-,23+,24-,25-,26?/m0/s1 |

InChI-Schlüssel |

VBIVPQHGEARBEM-CDFZIERKSA-N |

Isomerische SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCOP(=O)(O)OC5[C@H]([C@H](C([C@H]([C@@H]5O)O)O)O)O |

SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCOP(=O)(O)OC5C(C(C(C(C5O)O)O)O)O |

Kanonische SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCOP(=O)(O)OC5C(C(C(C(C5O)O)O)O)O |

Synonyme |

4-(1-pyreno)butylphosphorylinositol pyrene-PI rac-4-(1-pyreno)butylphosphoryl-1-myo-inositol |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

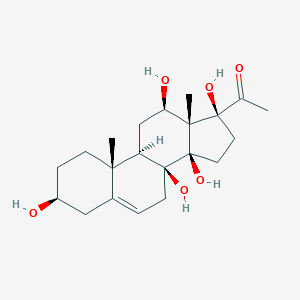

![tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B150075.png)